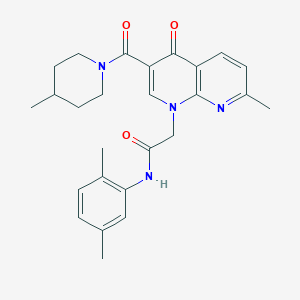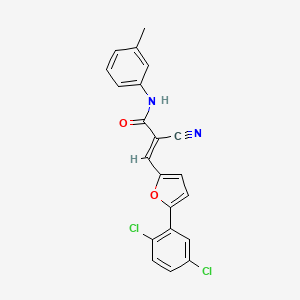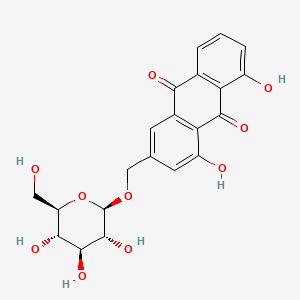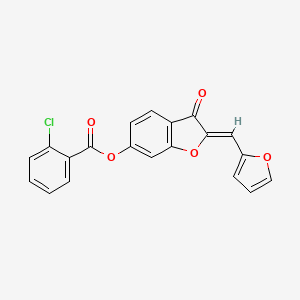![molecular formula C12H14N2O5 B2954813 4-[(3-Nitrophenoxy)acetyl]morpholine CAS No. 50508-38-8](/img/structure/B2954813.png)
4-[(3-Nitrophenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Nitrophenoxy)acetyl]morpholine” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “1-morpholino-2-(3-nitrophenoxy)ethanone”, “1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone”, and "Ethanone, 1-(4-morpholinyl)-2-(3-nitrophenoxy)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.25, a predicted boiling point of 498.8±45.0 °C, a predicted density of 1.330±0.06 g/cm3, and a predicted pKa of -1.22±0.20 .Wissenschaftliche Forschungsanwendungen
Catalytic Activities and DNA Interactions
One study explored the catalytic activities and DNA interactions of zinc(II) complexes involving ligands with morpholine components. These complexes were found to catalyze the hydrolytic cleavage of phosphoester bonds and exhibited dose-dependent DNA cleavage activities, suggesting potential applications in biochemistry and pharmacology (Chakraborty et al., 2014).
Chemical Reaction Mechanisms
Another study focused on the aminolysis of nitrophenyl derivatives in acetonitrile, highlighting the influence of morpholine on reaction mechanisms. This research provides insights into the synthesis and reactivity of nitrophenyl compounds, which could be relevant for designing new chemical reactions and materials (Um et al., 2015).
Nitrophenol Degradation
Research on the degradation of p-nitrophenol by various bacterial strains, including those involving morpholine structures, sheds light on environmental and biotechnological applications. These studies contribute to understanding the biodegradation of toxic compounds and the development of bioremediation strategies (Kitagawa et al., 2004).
Molecular Interactions and Drug Design
Investigations into the interactions between morpholine-based compounds and biomolecules, such as DNA and proteins, have implications for drug design and molecular biology. These studies help elucidate the mechanisms of molecular recognition and binding, which are crucial for developing new therapeutics (Sakthikumar et al., 2019).
Organic Synthesis and Material Science
Research on the synthesis and properties of morpholinium salts, including their physicochemical characteristics and applications in materials science, highlights the versatility of morpholine derivatives. These compounds have potential uses in ionic liquids, solvents, and other materials with unique properties (Pernak et al., 2011).
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAPZFEDJOVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)
![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)
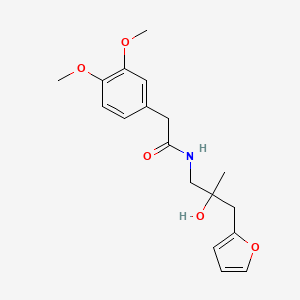
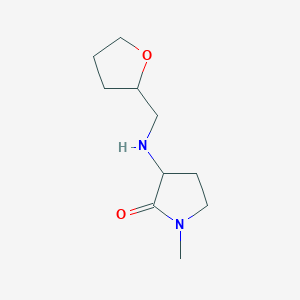
![1-(2-Ethoxyphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2954736.png)
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)
